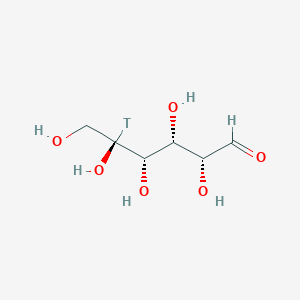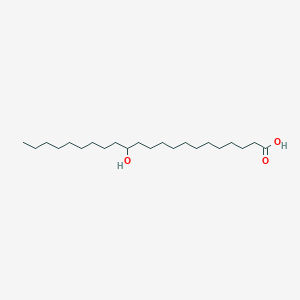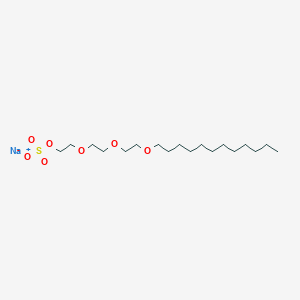
1-Butanone, 3-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 3-hydroxy-1-phenyl- is a chemical compound with various applications in scientific research. Its synthesis, molecular structure, chemical reactions, and properties have been extensively studied.
Synthesis Analysis
- The synthesis of 1-Butanone, 3-hydroxy-1-phenyl- involves several chemical processes. Charanya et al. (2023) describe the optimization of this compound using the Density Functional Theory (DFT) with the B3LYP method, providing insights into molecular geometry and bond lengths (Charanya et al., 2023).
- Other methods include the enantioselective synthesis of its stereoisomers, as investigated by Tian et al. (2011), using Shi's asymmetric epoxidation or Sharpless asymmetric dihydroxylation (Tian et al., 2011).
Molecular Structure Analysis
- The molecular structure of 1-Butanone, 3-hydroxy-1-phenyl- has been analyzed through various computational methods. Charanya et al. (2023) conducted a study using natural bond orbital (NBO) analysis and time-dependent (TD)-DFT analysis to understand its structure parameters (Charanya et al., 2023).
Chemical Reactions and Properties
- The compound exhibits unique chemical reactions. For instance, Lixin (2008) demonstrated the catalytic reduction of benzoyl acetone to 3-hydroxy-1-phenyl-1-butanone using microorganism cells (Lixin, 2008).
Physical Properties Analysis
- The physical properties of 1-Butanone, 3-hydroxy-1-phenyl- include aspects like boiling point, melting point, and solubility. These properties are crucial for its application in various scientific fields.
Chemical Properties Analysis
- Its chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are important for researchers. The studies by Charanya et al. (2023) and Lixin (2008) contribute to understanding these aspects (Charanya et al., 2023); (Lixin, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxy-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAVSIGNGDTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 3-hydroxy-1-phenyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

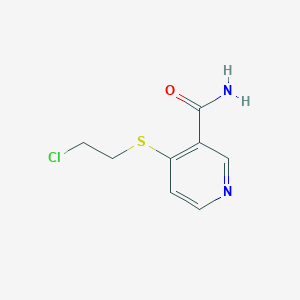
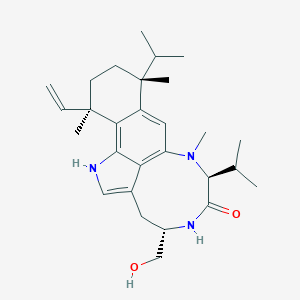
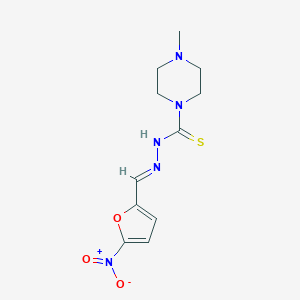
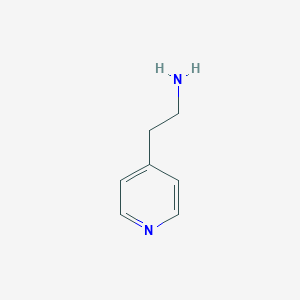
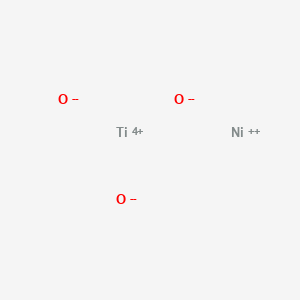
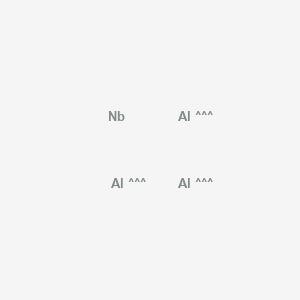
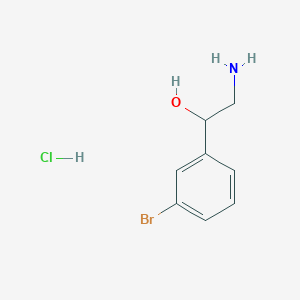
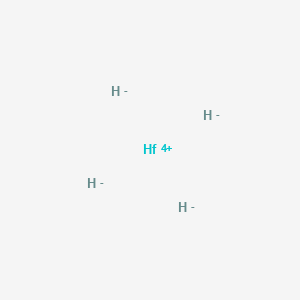
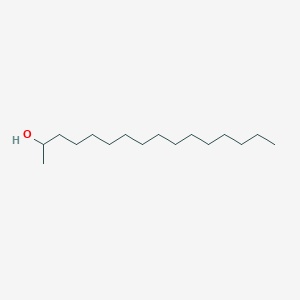
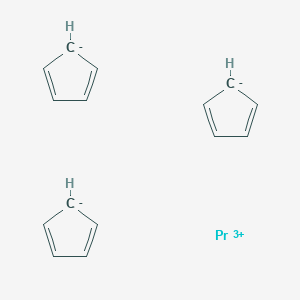
![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
